molecular formula C31H22N2O5 B2482389 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 361478-56-0

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2482389
CAS No.: 361478-56-0
M. Wt: 502.526
InChI Key: QYPZOXSIDKSHLP-UHFFFAOYSA-N
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Description

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C31H22N2O5 and its molecular weight is 502.526. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Insights

Studies on the crystal structures of related chromene derivatives highlight their planar molecular conformations and anti configurations, which are essential for understanding the compound's interactions at the molecular level (Gomes et al., 2015).

Synthesis Methodologies

Research on the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives reveals efficient, environmentally friendly methodologies for creating chromene derivatives, indicating potential for broad application in chemical synthesis (Pouramiri et al., 2017).

Antibacterial Evaluation

The antibacterial effects of chromene derivatives against Gram-negative and Gram-positive bacteria suggest their potential as novel antimicrobial agents, which is critical for addressing antibiotic resistance (Subbareddy & Sumathi, 2017).

Chemosensing Applications

Chromene derivatives have been evaluated as highly selective chemosensors for ions like Cu^2+ and H_2PO_4^−, demonstrating their utility in environmental monitoring and diagnostics (Meng et al., 2018).

Material Science

Research into semiaromatic polyamides containing chromene units explores their properties and applications in materials science, particularly in improving composite materials' thermal and mechanical performance (Zhang et al., 2017).

Properties

IUPAC Name

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22N2O5/c1-19-15-16-26(23(17-19)28(34)20-9-3-2-4-10-20)33-29(35)22-12-6-7-13-25(22)32-30(36)24-18-21-11-5-8-14-27(21)38-31(24)37/h2-18H,1H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPZOXSIDKSHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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